7,7-dimethylazepan-2-one
Description
7,7-Dimethylazepan-2-one is a seven-membered lactam (azepanone) derivative characterized by two methyl groups substituted at the 7th position of the azepane ring. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . The compound’s SMILES notation is CC1(CCCCC(=O)N1)C, and its InChIKey is YKCXFNSULUOZCS-UHFFFAOYSA-N . This structure confers unique physicochemical properties, including a predicted collision cross-section (CCS) of 142.12265 Ų for the [M+H]+ ion . The compound is cataloged under CAS number 90203-98-8 and is utilized in organic synthesis and pharmaceutical research as a building block .
Properties
CAS No. |
90203-98-8 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7,7-dimethylazepan-2-one |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(10)9-8/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
YKCXFNSULUOZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(=O)N1)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediamine with a carbonyl compound under acidic conditions to form the azepane ring. The reaction is usually carried out in a solvent such as toluene or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound, such as 7,7-dimethylazepane.
Substitution: N-alkylated derivatives of this compound.
Scientific Research Applications
7,7-Dimethylazepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 7,7-dimethylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Key Structural Analogs
The following azepan-2-one derivatives are structurally related to 7,7-dimethylazepan-2-one, differing primarily in methyl substitution patterns:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| This compound | C₈H₁₅NO | 141.21 | 90203-98-8 | C7, C7 | Two methyl groups at C7; moderate hydrophobicity |
| 7-Methylazepan-2-one | C₇H₁₃NO | 127.18 | 1985-48-4 | C7 | Single methyl group at C7; lower molecular weight |
| 3,3,7,7-Tetramethylazepan-2-one | C₁₀H₁₉NO | 169.26 | 62835-02-3 | C3, C3, C7, C7 | Four methyl groups; increased steric hindrance |
Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The number of methyl groups correlates with increased hydrophobicity. For instance, 3,3,7,7-tetramethylazepan-2-one (logP estimated >2.5) is significantly more lipophilic than 7-methylazepan-2-one (logP ~1.8) due to its four methyl substituents .
- Molecular Weight : Increasing methyl substitution raises molecular weight, impacting solubility. This compound (141.21 g/mol) is less water-soluble than 7-methylazepan-2-one (127.18 g/mol) but more soluble than the tetramethyl analog (169.26 g/mol) .
Collision Cross-Section (CCS) and Mass Spectrometry
- The [M+H]+ ion CCS of this compound (142.12 Ų ) is larger than that of 7-methylazepan-2-one (~135 Ų, extrapolated), reflecting its higher molecular weight and structural bulk .
- The tetramethyl derivative exhibits even higher CCS values (~160 Ų), consistent with its extended alkyl chain and steric effects .
Synthetic and Application Considerations
- Reactivity : Methyl groups at C7 in this compound reduce ring strain compared to unsubstituted azepan-2-one, enhancing stability during reactions like hydrolysis or alkylation .
- Pharmaceutical Relevance : Derivatives like 7-methylazepan-2-one are intermediates in synthesizing bioactive molecules, whereas bulkier analogs (e.g., tetramethyl) are less common due to synthetic complexity .
Research Findings and Implications
- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that this compound has a melting point ~90–95°C, higher than 7-methylazepan-2-one (~75°C) due to stronger intermolecular van der Waals forces .
- Solubility Trends: Polar aprotic solvents (e.g., DMSO) dissolve this compound more effectively than water, whereas tetramethyl derivatives require non-polar solvents (e.g., hexane) .
Biological Activity
7,7-Dimethylazepan-2-one is a cyclic compound belonging to the azepane class, characterized by its seven-membered nitrogen-containing heterocycle. Its chemical formula is , featuring a carbonyl group (ketone) at the second position and two methyl groups at the third and seventh positions. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.
The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to form oxo derivatives.
- Reduction : Reduction can be achieved with hydrogen gas in the presence of a palladium catalyst, yielding reduced forms like 7,7-dimethylazepane.
- Substitution : Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of different substituents using alkyl halides.
Summary of Reactions
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄ | Oxo derivatives |
| Reduction | H₂ + Pd/C | Reduced forms |
| Substitution | Alkyl halides + Base | N-alkylated derivatives |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing the activity of these targets through:
- Binding to active sites or allosteric sites
- Inducing conformational changes that affect function
This mechanism positions this compound as a candidate for further research in enzyme inhibition and receptor modulation.
Biological Applications
Research indicates that this compound has several potential applications:
- Enzyme Inhibitors : Due to its structural similarities with biologically active molecules, it can be utilized in studying enzyme inhibition.
- Receptor Ligands : Its ability to interact with various receptors makes it a candidate for receptor ligand studies.
- Synthetic Chemistry : Acts as a building block for synthesizing more complex heterocyclic compounds.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5,5-Dimethylazepan-2-one | Two methyl groups on the fifth carbon | More stable due to additional methyl group |
| 3,5-Dimethylpiperidin-2-one | Five-membered ring with two methyls | Different ring size alters reactivity |
| 1-Amino-5,5-dimethylpiperidin-2-one hydrochloride | Contains an amino group | Increased polarity and potential for hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
